An In-depth Technical Guide to 2-Nitrobenzaldoxime: Physicochemical Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Nitrobenzaldoxime: Physicochemical Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrobenzaldoxime, a key intermediate in organic synthesis and of significant interest to researchers in drug discovery and development. This document delves into its spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights and detailed experimental protocols. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding and reproducibility.
Introduction
2-Nitrobenzaldoxime (C₇H₆N₂O₃) is an organic compound featuring a benzaldehyde oxime scaffold with a nitro group at the ortho position of the benzene ring. The presence of the electron-withdrawing nitro group and the versatile oxime functionality imparts unique chemical characteristics, making it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. Its precursor, 2-nitrobenzaldehyde, is a known intermediate in the synthesis of drugs for cardiovascular diseases and has applications in the dye industry. A thorough understanding of the physicochemical properties, synthesis, and reactivity of 2-Nitrobenzaldoxime is therefore crucial for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Nitrobenzaldoxime is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| Melting Point | 98-100 °C, 103 °C | [2] |
| Boiling Point | 305.2 °C at 760 mmHg | [3] |
| Density | 1.33 g/cm³ | [3] |
| Appearance | Light yellow crystalline powder | [4] |
| Solubility | While quantitative data is limited, it is predicted to have good to moderate solubility in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone, acetonitrile, and DMSO. It has limited solubility in water. | [5][6] |
| logP (Octanol/Water Partition Coefficient) | 1.403 (Computed) | [3] |
Stability and Storage: 2-Nitrobenzaldoxime should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. It is incompatible with strong oxidizing agents.[4]
Spectroscopic Characterization
The structural elucidation of 2-Nitrobenzaldoxime is confirmed through various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.
Interpreted ¹H NMR Data (Predicted, based on typical chemical shifts):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | Singlet | 1H | -OH (oxime) | The acidic proton of the oxime hydroxyl group typically appears as a broad singlet in this downfield region and can be exchangeable with D₂O. |
| ~8.5 | Singlet | 1H | -CH=N- | The proton of the aldoxime group is deshielded and appears as a singlet. |
| 7.9 - 8.2 | Multiplet | 4H | Aromatic protons | The aromatic protons are in a complex splitting pattern due to the ortho, meta, and para couplings, and are deshielded by the electron-withdrawing nitro group. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Interpretation of Key IR Absorptions:
| Wavenumber (cm⁻¹) | Description | Functional Group |
| 3500-3200 (broad) | O-H stretch | Oxime (-OH) |
| ~3100 | C-H stretch | Aromatic C-H |
| ~1640 | C=N stretch | Oxime (C=N) |
| 1550-1475 (strong, asymmetric) | N-O stretch | Nitro (-NO₂) |
| 1360-1290 (strong, symmetric) | N-O stretch | Nitro (-NO₂) |
| 1600, 1450 | C=C stretch | Aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Interpretation of Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 166, corresponding to the molecular weight of 2-Nitrobenzaldoxime.
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds and oximes would be expected. This may include the loss of the nitro group (-NO₂, 46 Da), the hydroxyl group (-OH, 17 Da), and fragments from the aromatic ring.
Synthesis of 2-Nitrobenzaldoxime
2-Nitrobenzaldoxime is typically synthesized via the condensation reaction of 2-nitrobenzaldehyde with hydroxylamine. The use of hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine nucleophile.
Caption: Synthesis workflow for 2-Nitrobenzaldoxime.
Detailed Experimental Protocol: Synthesis of 2-Nitrobenzaldoxime
Materials:
-
2-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol (95%) or Methanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol or methanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 equivalents) and a molar equivalent of a base such as sodium hydroxide or pyridine in a minimal amount of water or ethanol.
-
Reaction: Slowly add the hydroxylamine solution to the stirred solution of 2-nitrobenzaldehyde at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours at room temperature or with gentle heating.
-
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude 2-Nitrobenzaldoxime.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove any inorganic impurities.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Recrystallization): For higher purity, recrystallize the crude 2-Nitrobenzaldoxime from a suitable solvent system, such as an ethanol-water mixture.
Chemical Reactivity: The Beckmann Rearrangement
A characteristic reaction of oximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime to an N-substituted amide.[7][8] In the case of 2-Nitrobenzaldoxime, this rearrangement would yield 2-nitrobenzamide. This reaction is of significant interest for the synthesis of various amide-containing compounds.
Caption: Mechanism of the Beckmann Rearrangement.
Experimental Protocol: Beckmann Rearrangement of 2-Nitrobenzaldoxime
This protocol is a general procedure adapted for 2-Nitrobenzaldoxime, using polyphosphoric acid (PPA) as the catalyst.[9]
Materials:
-
2-Nitrobenzaldoxime
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, place 2-Nitrobenzaldoxime (1.0 equivalent). Carefully add polyphosphoric acid (10-20 times the weight of the oxime) to the flask.
-
Heating: Heat the reaction mixture with stirring to 100-120 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice-cold water to precipitate the product, 2-nitrobenzamide.
-
Neutralization: Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude 2-nitrobenzamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-nitrobenzamide.
Applications in Drug Development and Research
2-Nitrobenzaldoxime serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. The ability to introduce the nitro group and the reactive oxime functionality makes it a valuable starting material for generating compound libraries for drug screening. The resulting amides from the Beckmann rearrangement are also important pharmacophores.
Safety and Handling
2-Nitrobenzaldoxime is harmful if swallowed and causes skin and eye irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties, spectroscopic characteristics, synthesis, and reactivity of 2-Nitrobenzaldoxime. The presented information, including detailed experimental protocols and data interpretation, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of these fundamental aspects is critical for its successful application in the synthesis of novel compounds with potential therapeutic value.
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